molecular formula C14H20N2O B5649749 N-cyclooctylnicotinamide

N-cyclooctylnicotinamide

Cat. No.: B5649749
M. Wt: 232.32 g/mol
InChI Key: ORFDJENNCFHCQO-UHFFFAOYSA-N
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Description

N-Cyclooctylnicotinamide is a nicotinamide derivative characterized by a cyclooctyl group attached to the amide nitrogen of the nicotinamide scaffold. Nicotinamide itself is a biologically critical molecule, serving as a precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for redox reactions and cellular metabolism . Structural modifications, such as the addition of alkyl or aryl groups, alter physicochemical properties (e.g., solubility, lipophilicity) and biological activity.

Properties

IUPAC Name

N-cyclooctylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c17-14(12-7-6-10-15-11-12)16-13-8-4-2-1-3-5-9-13/h6-7,10-11,13H,1-5,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFDJENNCFHCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301330144
Record name N-cyclooctylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199097
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

462079-38-5
Record name N-cyclooctylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amidation Reaction: One common method to synthesize N-cyclooctylnicotinamide involves the reaction of nicotinic acid with cyclooctylamine. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

    Alternative Method: Another approach involves the direct amidation of nicotinoyl chloride with cyclooctylamine in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-cyclooctylnicotinamide can undergo oxidation reactions, particularly at the nicotinamide moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amine.

    Substitution: this compound can participate in nucleophilic substitution reactions, especially at the nicotinamide ring. Reagents such as sodium hydride (NaH) and alkyl halides can be used for this purpose.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products:

    Oxidation: Nicotinic acid derivatives.

    Reduction: Cyclooctylamine derivatives.

    Substitution: Alkylated nicotinamide derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: N-cyclooctylnicotinamide can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, particularly those involved in nicotinamide metabolism.

Medicine:

    Drug Development: this compound is being explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

Industry:

    Material Science: The compound can be used in the synthesis of novel polymers and materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways: N-cyclooctylnicotinamide exerts its effects by interacting with nicotinamide-dependent enzymes and pathways. It may inhibit the activity of enzymes such as poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair and cell death. The compound’s cyclooctyl group enhances its binding affinity and specificity towards these molecular targets.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical features of N-cyclooctylnicotinamide and its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
Nicotinamide None (parent compound) C₆H₆N₂O 122.13 98-92-0 High water solubility; essential for NAD+ synthesis
N-Cyclohexylnicotinamide Cyclohexyl group C₁₂H₁₆N₂O 204.27 Not reported Crystalline structure (R factor = 0.036); moderate lipophilicity
N,N-Diethylnicotinamide Diethyl groups C₁₀H₁₄N₂O 178.23 59-26-7 Increased lipophilicity; used in pharmaceuticals and solvents
6-Chloro-N-hydroxynicotinamide Chloro and hydroxy groups C₆H₅ClN₂O₂ 172.57 1263094-64-9 Enhanced hydrogen bonding; potential enzyme inhibition
This compound Cyclooctyl group (inferred) C₁₄H₂₀N₂O 232.32* Not reported Predicted higher lipophilicity and steric bulk compared to cyclohexyl analog

*Estimated based on molecular formula.

Key Observations:
  • Ring Size Effects : The cyclooctyl group in this compound introduces greater steric bulk and conformational flexibility compared to the cyclohexyl group in N-cyclohexylnicotinamide. This may reduce crystal packing efficiency and solubility .
  • Functional Groups : The sulfamoyl group in N,N-dimethyl-2-sulfamoylnicotinamide () increases hydrogen-bonding capacity, whereas chloro and hydroxy groups in 6-chloro-N-hydroxynicotinamide may enhance reactivity or target binding .

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